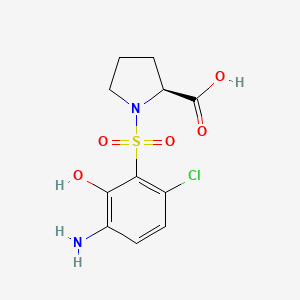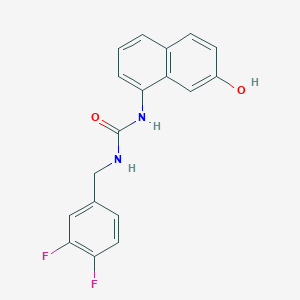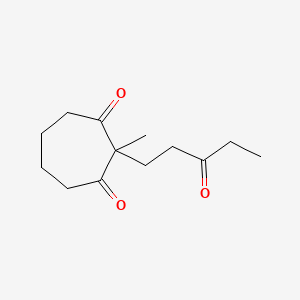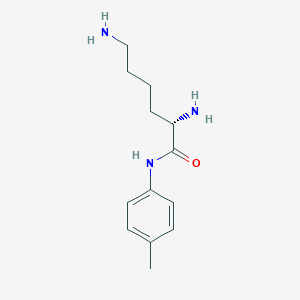![molecular formula C13H16ClN5O2 B15170773 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-01-1](/img/structure/B15170773.png)
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure
Méthodes De Préparation
The synthesis of 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the morpholin-4-yl ethoxy group: This step involves nucleophilic substitution reactions where the morpholine derivative is introduced to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and high-throughput techniques.
Analyse Des Réactions Chimiques
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.
Applications De Recherche Scientifique
6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine include other pyrido[3,2-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and biological activity.
Some similar compounds include:
- 6-Chloro-4-[2-(piperidin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
- 6-Chloro-4-[2-(pyrrolidin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine
Propriétés
Numéro CAS |
917758-01-1 |
|---|---|
Formule moléculaire |
C13H16ClN5O2 |
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
6-chloro-4-(2-morpholin-4-ylethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H16ClN5O2/c14-10-2-1-9-11(17-10)12(18-13(15)16-9)21-8-5-19-3-6-20-7-4-19/h1-2H,3-8H2,(H2,15,16,18) |
Clé InChI |
SRPACBXZDFQPPI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)

![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)

![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)

![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
